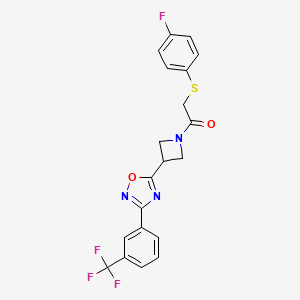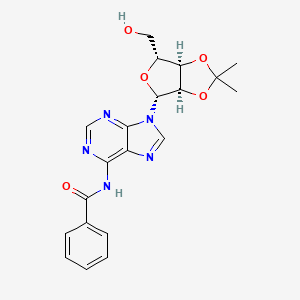![molecular formula C27H27N3O2S B2927285 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline CAS No. 866843-30-3](/img/structure/B2927285.png)
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline is a synthetic compound known for its diverse applications in medicinal and industrial chemistry. This molecule features a quinoline core substituted with benzenesulfonyl and piperazinyl groups, conferring unique properties suitable for advanced research.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline typically begins with quinoline as the primary scaffold. The preparation involves the sulfonylation of the quinoline ring with benzenesulfonyl chloride, followed by the introduction of the piperazinyl group via a nucleophilic substitution reaction with 4-(2,3-dimethylphenyl)piperazine. Reagents like triethylamine are often used to facilitate these reactions under controlled temperatures, typically ranging from 0°C to room temperature.
Industrial production methods: Industrial-scale synthesis follows similar steps but employs flow chemistry techniques to enhance yield and purity. Automated reaction systems ensure precision in reagent addition and temperature control, enabling large-batch production while maintaining the integrity of the compound.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline can undergo oxidative reactions, potentially modifying the quinoline ring or the benzenesulfonyl group.
Reduction
Reduction reactions may target the sulfonyl group, converting it to thiol or hydroxyl derivatives.
Substitution
Common reagents and conditions used in these reactions:
Oxidation
Oxidizing agents like potassium permanganate or ceric ammonium nitrate in acidic or basic conditions.
Reduction
Reducing agents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution
Substituents like alkyl or aryl halides in the presence of a base, under mild to moderate conditions.
Major products formed from these reactions: The major products vary based on the reaction type but generally include oxidized quinoline derivatives, reduced sulfonyl compounds, and substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline serves multiple roles across different scientific domains:
Chemistry
Utilized as a building block for synthesizing complex organic molecules, including potential pharmaceutical intermediates.
Biology
Studied for its biological activity, including potential roles in modulating enzymatic functions or acting as a ligand in biochemical assays.
Medicine
Investigated for its therapeutic potential in treating various conditions, such as inflammation, cancer, and neurological disorders.
Industry
Employed in the development of advanced materials, including polymers and coatings, due to its stable and versatile chemical structure.
Wirkmechanismus
The compound’s mechanism of action often involves interacting with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and piperazinyl groups facilitate binding to these targets, potentially modulating their activity. Pathways influenced by this compound can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
When compared to other quinoline derivatives or benzenesulfonyl compounds, 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline stands out due to its unique structural combination, which imparts specific chemical and biological properties. Similar compounds might include:
Chloroquine
Known for its antimalarial activity, differs mainly in its substitution pattern on the quinoline ring.
Sulfonylureas
Primarily used in diabetes treatment, differing in their core structure and functional groups.
Piperazine derivatives
Various pharmaceutical applications but lack the quinoline scaffold present in this compound.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-20-9-8-14-25(21(20)2)29-15-17-30(18-16-29)27-23-12-6-7-13-24(23)28-19-26(27)33(31,32)22-10-4-3-5-11-22/h3-14,19H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQFMGQBQQLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2927205.png)
![N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2927208.png)



![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2927213.png)




![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2927221.png)
![8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate](/img/structure/B2927223.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-bromo-phenyl)-methanone](/img/structure/B2927224.png)
